Disodium naphthalenedisulphonate
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Overview
Description
Disodium naphthalenedisulphonate, also known as disodium 1,5-naphthalenedisulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a white to almost white powder that is highly soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium naphthalenedisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid to form naphthalenedisulfonic acid, which is then neutralized with sodium hydroxide to produce the disodium salt .
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups.
Neutralization: The resulting naphthalenedisulfonic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps :
Mixing: Naphthalenedisulfonic acid and water are added to a reactor in a specific weight ratio.
Heating: The mixture is heated to dissolve the acid, and the pH is adjusted using a sodium hydroxide solution.
Crystallization: The solution is cooled to induce crystallization, and the crystals are separated by filtration.
Purification: The filtrate is further cooled and centrifuged to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Disodium naphthalenedisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenediols.
Substitution: It can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Disodium naphthalenedisulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential antitumor activity and as a component in drug formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of disodium naphthalenedisulphonate involves its interaction with various molecular targets and pathways. For example, in its antitumor activity, it forms coordination complexes with metal ions, which can inhibit the growth of cancer cells by interfering with cellular processes . The compound’s sulfonate groups allow it to interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Disodium naphthalenedisulphonate can be compared with other similar compounds such as:
Disodium 2,6-naphthalenedisulfonate: Similar in structure but differs in the position of the sulfonate groups, affecting its reactivity and applications.
Disodium 3-hydroxy-2,7-naphthalenedisulfonate:
Disodium 1,8-naphthalenedisulfonate: Another positional isomer with different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of dyes, pigments, and other organic compounds. Its potential in medical research, particularly in antitumor activity, highlights its importance in scientific research.
Properties
CAS No. |
84713-09-7 |
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Molecular Formula |
C10H6Na2O6S2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
disodium;naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
PTEWEFISOFMTTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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